Cas no 120221-14-9 ((2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)
(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Chemical and Physical Properties
Names and Identifiers
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- (2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 2-Chloro-4-nitrophenyl-beta-D-glucopyranoside
- 2-CHLORO-4-NITROPHENYL-D-GLUCOPYRANOSIDE
- b-D-Glucopyranoside,2-chloro-4-nitrophenyl
- 2-Chloro-4-(nitrophenyl)-B-D-glucopyranoside
- 2-CHLORO-4-NITROPHENYL-BETA-D-GLUCO- PYRANOSIDE*
- 2-chloro-4-nitrophenyl-beta-D-glucopyranoside(CNP-glu)
- 2-Chloro-4-nitrophenyl beta-D-glucopyranoside
- EN300-6732128
- AKOS016000532
- C12H14ClNO8
- DS-5448
- MFCD00037475
- 120221-14-9
- DTXSID30595373
- SCHEMBL3926021
- (2S,3R,4S,5S,6R)-2-(2-CHLORO-4-NITROPHENOXY)-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- O10057
- W-200938
-
- MDL: MFCD00037475
- Inchi: 1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12-/m1/s1
- InChI Key: PJCVBKZRKNFZOD-RMPHRYRLSA-N
- SMILES: ClC1C=C(C=CC=1O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 335.0407941g/mol
- Monoisotopic Mass: 335.0407941g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 145Ų
(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Security Information
- Safety Instruction: 22-24/25
(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 215540-1g |
2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
120221-14-9 | 95% | 1g |
£251.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S68270-100mg |
(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
120221-14-9 | 95% | 100mg |
¥54.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S68270-250mg |
(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
120221-14-9 | 250mg |
¥1356.0 | 2021-09-04 | ||
| TRC | C597468-10mg |
(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
120221-14-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C597468-50mg |
(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
120221-14-9 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C597468-100mg |
(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
120221-14-9 | 100mg |
$ 135.00 | 2022-06-06 | ||
| Alichem | A119001485-1g |
(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
120221-14-9 | 95% | 1g |
$400.00 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OH739-250mg |
(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
120221-14-9 | 95+% | 250mg |
1895CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OH739-100mg |
(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
120221-14-9 | 95+% | 100mg |
795CNY | 2021-05-07 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY103026-1g |
2-Chloro-4-nitrophenyl beta-D-glucopyranoside |
120221-14-9 | >97% | 1g |
¥644.00 | 2024-07-10 |
(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Suppliers
(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Related Literature
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Additional information on (2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Comprehensive Overview of (2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (CAS No. 120221-14-9)
The compound (2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, with CAS No. 120221-14-9, is a structurally complex molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. Its unique tetrahydro-2H-pyran backbone, coupled with functional groups such as chloro and nitro, makes it a versatile intermediate for synthesizing biologically active compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate enzymatic activity and interact with biological targets.
One of the most frequently searched questions about this compound revolves around its synthetic pathways and reactivity. The presence of the hydroxymethyl group and the nitrophenoxy moiety allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. Recent studies have explored its use in developing glycosidase inhibitors, which are crucial for treating metabolic disorders like diabetes. This aligns with the growing public interest in precision medicine and targeted therapies, topics that dominate scientific and healthcare discussions today.
From a structural perspective, the (2S,3R,4S,5S,6R) configuration of this compound ensures high stereochemical specificity, which is essential for its biological activity. The chloro-4-nitrophenoxy substituent contributes to its electron-withdrawing properties, influencing its reactivity in nucleophilic substitution reactions. Such details are often sought after by chemists and students alike, as evidenced by the rising popularity of searches related to stereochemistry and functional group transformations in academic and industrial settings.
Another area of interest is the compound's solubility and stability under various conditions. These properties are critical for its formulation in pharmaceutical applications. For instance, the hydroxymethyl group enhances its water solubility, while the nitro group may affect its photostability. These factors are particularly relevant given the current focus on green chemistry and sustainable drug development, which emphasize minimizing environmental impact while maximizing efficacy.
In addition to its pharmaceutical potential, CAS No. 120221-14-9 has also been investigated for its role in material science. Its ability to form hydrogen bonds and participate in supramolecular assemblies makes it a candidate for designing advanced materials with tailored properties. This interdisciplinary appeal has led to increased searches for terms like molecular self-assembly and functional materials, reflecting the broader scientific community's interest in multifunctional compounds.
Safety and handling of this compound are also common queries. While it is not classified as a hazardous material, proper laboratory practices should always be followed to ensure safe usage. The nitro and chloro groups, though not inherently dangerous, require careful handling to avoid unintended reactions. This underscores the importance of chemical safety education, a topic that has gained traction in recent years due to increased awareness of lab safety protocols.
In summary, (2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (CAS No. 120221-14-9) is a multifaceted compound with significant potential in both pharmaceutical and material science applications. Its unique structural features, combined with its reactivity and stability, make it a subject of ongoing research and innovation. As the scientific community continues to explore its capabilities, this compound is likely to remain a focal point in discussions about drug design, green chemistry, and advanced materials.
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